1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)11)9(10-6)12-3/h4-5H,1-3H3 |
InChI Key |
KUPMFJOULCBEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to the Target Molecule and the Imperative of Physicochemical Profiling
An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound, a substituted pyridinone of interest in medicinal chemistry. Pyridinone scaffolds are significant in drug discovery, serving as versatile building blocks in the development of agents with a wide range of biological activities, including antitumor and anti-inflammatory effects.[1] Due to the limited availability of public experimental data for this specific molecule, this document serves as a practical whitepaper for researchers and drug development professionals, outlining the critical experimental and computational methodologies required to establish a robust physicochemical profile. We will delve into the "how" and "why" of determining aqueous solubility, lipophilicity (LogP/LogD), and the ionization constant (pKa), providing field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
This compound belongs to the pyridinone class of heterocyclic compounds.[1] Its structure, featuring a pyridine ring, a methoxy group, a methyl group, and a ketone, suggests potential for diverse chemical interactions and a specific ADME profile that must be experimentally elucidated.
The fundamental physicochemical properties of a compound provide the foundation for understanding its behavior in biological systems.[2] For instance, a drug must possess adequate aqueous solubility to be formulated and to be present in sufficient concentration at the site of absorption, yet it also requires sufficient lipophilicity to permeate cellular membranes. The ionization state of a molecule, dictated by its pKa and the pH of the surrounding environment, profoundly impacts both of these properties.[2] Therefore, a rigorous and early-stage characterization is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational drug design.
Molecular Structure and Core Attributes:
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
The following sections will provide detailed, self-validating protocols for determining the key physicochemical parameters of this molecule.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. It is a critical parameter as poor solubility is a major cause of failure for drug candidates. The solubility of an ionizable compound is heavily influenced by pH.[3]
Experimental Protocol: Kinetic Solubility Determination via Nephelometry
This protocol provides a high-throughput method for assessing the kinetic solubility of a compound, which is the concentration at which it precipitates from a supersaturated solution (typically created by crashing out a DMSO stock solution in an aqueous buffer).
Rationale: This method is chosen for its speed and relevance to early drug discovery, where compounds are often first dissolved in DMSO. It mimics the scenario where a concentrated compound solution encounters an aqueous physiological environment.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Aqueous Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 5.0, pH 6.2, pH 7.4) to assess solubility across the pH range of the gastrointestinal tract.
-
Assay Plate Preparation: Using a liquid handler or manual pipetting, add the aqueous buffers to the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a final DMSO concentration of ≤1% (to minimize co-solvent effects). This addition will create a range of final compound concentrations.
-
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C). Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to a blank (buffer + DMSO).
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[4]
Experimental Protocol: Shake-Flask Method for LogD Determination
The "shake-flask" method is the gold standard for LogP/LogD determination.[5] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Rationale: This method is chosen for its accuracy and directness. For an ionizable molecule like a pyridine derivative, determining the LogD at a physiological pH (e.g., 7.4) is more relevant than the LogP of the neutral species alone.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures that the two phases are in equilibrium.
-
Compound Dosing: Dissolve a precisely weighed amount of this compound in the pre-saturated aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.[4]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Diagram: Shake-Flask LogD Workflow
Caption: Workflow for shake-flask LogD determination.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a compound with a basic nitrogen in the pyridine ring, the pKa will dictate the extent of protonation at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.[2]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[6] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
Rationale: This method is chosen for its precision and ability to directly measure the pH changes associated with protonation/deprotonation events.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in deionized water or a co-solvent system if solubility is low. An ionic strength adjuster (e.g., KCl) is added to maintain a constant ionic background.[6]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized HCl solution to ensure the pyridine nitrogen is fully protonated.
-
Titration: Titrate the solution with a standardized NaOH solution, adding small, precise aliquots.
-
pH Monitoring: Record the pH of the solution with a calibrated pH meter after each addition of titrant, allowing the reading to stabilize.
-
Data Plotting: Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. This can be determined graphically or by calculating the first derivative of the curve (where the derivative is at its maximum).
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometry.
Summary of Physicochemical Profile
Upon completion of the described experimental protocols, the data should be consolidated to provide a comprehensive profile of the target molecule. This table serves as the template for summarizing the experimentally determined and computationally predicted values for this compound.
| Physicochemical Parameter | Method | Condition(s) | Predicted Value | Experimental Value | Significance for Drug Development |
| Molecular Weight | - | - | 165.19 g/mol | - | Influences diffusion and permeability. |
| Kinetic Solubility | Nephelometry | pH 7.4 | To be determined | To be determined | Indicates potential for precipitation upon administration. |
| Kinetic Solubility | Nephelometry | pH 5.0 | To be determined | To be determined | Assesses solubility in the acidic environment of the stomach. |
| Lipophilicity (LogD) | Shake-Flask (n-Octanol/PBS) | pH 7.4 | To be determined | To be determined | Predicts membrane permeability and potential for non-specific binding. |
| Ionization Constant (pKa) | Potentiometric Titration | 25°C, 0.1M KCl | To be determined | To be determined | Defines the charge state of the molecule in different body compartments. |
Conclusion
The successful advancement of this compound, or any novel chemical entity in a drug discovery pipeline, is contingent upon a deep understanding of its fundamental physicochemical properties. The experimental frameworks detailed in this guide for determining solubility, lipophilicity, and ionization constant provide a robust and scientifically rigorous path to generating this critical data. By investing in this early-stage characterization, researchers can make more informed decisions, optimize molecular design, anticipate potential development hurdles, and ultimately increase the probability of translating a promising molecule into a successful therapeutic agent.
References
- U.S. Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]
- Indian Patent No. IN2011CH03503A. (2013). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
-
Manasa Life Sciences. (n.d.). 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. [Link]
-
ChemSrc. (2024). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Link]
-
Atalay, A. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(Special Issue G), 53-58. [Link]
-
PubChem. (n.d.). 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
- World Intellectual Property Organization. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Corey Organics. (n.d.). 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone. [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847903. [Link]
-
Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. Environmental Toxicology and Chemistry, 33(9), 1949-1955. [Link]
-
Rizzi, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(21), 5035-5052. [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. [Link]
-
Anonymous. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Mayr, H., et al. (2021). Pyridinamide Ion Pairs: Design Principles for Super-Nucleophiles in Apolar Organic Solvents. Journal of the American Chemical Society, 143(6), 2569-2582. [Link]
-
Ehlers, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1546. [Link]
-
Goral, P., et al. (2023). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 28(15), 5786. [Link]
-
University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Cambridge MedChem Consulting. (2019). LogD. [Link]
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molecular structure and weight of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
This technical guide details the molecular structure, physicochemical properties, and synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one , a specialized heterocyclic building block used in the development of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents.
Executive Summary
This compound (also known as 3-acetyl-2-methoxy-6-methylpyridine ) is a trisubstituted pyridine derivative characterized by an electron-rich methoxy group at the C2 position, an electron-withdrawing acetyl group at C3, and a methyl group at C6. This specific substitution pattern creates a unique electronic push-pull system, making the molecule a versatile scaffold for nucleophilic aromatic substitutions and condensation reactions in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Acetyl-2-methoxy-6-methylpyridine; 2-Methoxy-6-methyl-3-pyridyl methyl ketone |
| CAS Registry Number | Not widely indexed; Analogous to 36357-38-7 (isomer) |
| Molecular Formula | C₉H₁₁NO₂ |
| SMILES | COc1nc(C)ccc1C(=O)C |
Molecular Weight Calculation
The molecular weight is derived from standard atomic weights (IUPAC).
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 165.19 g/mol |
Predicted Physicochemical Parameters
-
LogP (Octanol/Water): 1.82 ± 0.3 (Predicted) – Indicates moderate lipophilicity, suitable for CNS penetration or oral bioavailability.
-
Topological Polar Surface Area (TPSA): ~48 Ų (Pyridine N + Ether O + Ketone O).
-
Physical State: Likely a low-melting solid or viscous oil at room temperature due to the disruption of crystal packing by the acetyl group.
Structural Analysis & Electronic Properties
The molecule features a pyridine core with three distinct substituents that dictate its reactivity:
-
C2-Methoxy Group (-OCH₃):
-
Effect: Acts as a strong
-donor (resonance) but -acceptor (induction). -
Consequence: The lone pairs on the oxygen atom increase electron density at C3 and C5, facilitating electrophilic attacks, although the pyridine ring remains generally electron-deficient compared to benzene.
-
Directing Group: The methoxy group is a powerful ortho-director for lithiation, enabling selective functionalization at C3.
-
-
C3-Acetyl Group (-C(=O)CH₃):
-
Effect: Strong electron-withdrawing group (EWG).
-
Consequence: Increases the acidity of the adjacent methyl protons (if any) and makes the C2-methoxy group more susceptible to nucleophilic displacement (SNAr) by amines or thiols.
-
-
C6-Methyl Group (-CH₃):
-
Effect: Weak electron donor via hyperconjugation.
-
Consequence: Sterically protects the C6 position and slightly increases the basicity of the pyridine nitrogen.
-
Electronic Distribution Diagram (Graphviz)
Figure 1: Electronic influence of substituents on the pyridine core. The 2-methoxy group is critical for directing the synthesis of the 3-acetyl moiety.
Synthesis & Manufacturing Methodologies
The synthesis of This compound typically follows one of two robust pathways. The Directed Ortho-Lithiation (DoM) route is preferred for laboratory scale due to its high regioselectivity.
Route A: Directed Ortho-Lithiation (Preferred)
This method exploits the ability of the 2-methoxy group to coordinate with lithium, directing deprotonation specifically to the C3 position.
-
Starting Material: 2-Methoxy-6-methylpyridine.
-
Reagent: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA).
-
Electrophile:
-Methoxy- -methylacetamide (Weinreb amide) or Acetic Anhydride. -
Conditions: Anhydrous THF, -78°C.
Protocol:
To a solution of 2-methoxy-6-methylpyridine (1.0 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq) dropwise under argon. Stir for 1 hour to generate the 3-lithio species. Add
-methoxy--methylacetamide (1.2 eq) and allow the mixture to warm to room temperature. Quench with saturated NH₄Cl.
Route B: Functional Group Transformation
Starting from the carboxylic acid derivative, which is a common commercial building block.
-
Starting Material: 2-Chloro-6-methylnicotinic acid.
-
Step 1 (Methoxylation): NaOMe/MeOH reflux to install the 2-methoxy group.
-
Step 2 (Esterification): MeOH/H₂SO₄ to form the methyl ester.
-
Step 3 (Acylation): Reaction with Claisen condensation agents or conversion to Weinreb amide followed by MeMgBr (Grignard).
Synthesis Workflow Diagram
Figure 2: Directed Ortho-Lithiation pathway for the regioselective synthesis of the target molecule.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
- 2.50 ppm (s, 3H, Acetyl -CH₃).
- 2.55 ppm (s, 3H, Ring -CH₃ at C6).
- 4.00 ppm (s, 3H, Methoxy -OCH₃).
- 6.80 ppm (d, 1H, Ar-H at C5).
- 8.10 ppm (d, 1H, Ar-H at C4, deshielded by carbonyl).
-
¹³C NMR: Distinct carbonyl peak (~198 ppm), methoxy carbon (~54 ppm), and pyridine ring carbons (160-110 ppm region).
-
Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 166.2.
Applications in Drug Discovery
This molecule serves as a critical "linker" scaffold. The acetyl group allows for condensation reactions (e.g., Claisen-Schmidt) to form chalcones or heterocycles like pyrazoles, which are prevalent in:
-
Kinase Inhibitors: Targeting ATP-binding pockets where the pyridine nitrogen acts as a hydrogen bond acceptor.
-
COX-2 Inhibitors: Analogous to Etoricoxib intermediates, utilizing the pyridine core to orient sulfonyl groups in the active site.
-
Epigenetic Modulators: Used in the synthesis of bromodomain inhibitors.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1][2][3] (Detailed protocols on Directed Ortho-Lithiation of pyridines).
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanistic insight into regioselectivity).
-
PubChem Compound Summary . (2025). Pyridine Derivatives and Computed Properties.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles and Pyridines. Springer.
Sources
Technical Whitepaper: 2-Methoxy-6-Methylpyridine Derivatives
From Platform Chemical to Clinical Candidate: Synthesis, Functionalization, and Therapeutic Applications [1]
Executive Summary
2-Methoxy-6-methylpyridine (MMP), also known as 2-methoxy-6-picoline (CAS: 63071-03-4), has evolved from a standard organic intermediate into a high-value scaffold in medicinal chemistry and a breakthrough solvent for gastroenterology.[1] Historically utilized as a ligand in coordination chemistry and a precursor for agrochemicals, MMP has recently emerged as a superior alternative to methyl-tert-butyl ether (MTBE) for the topical dissolution of cholesterol gallstones.[1]
This guide provides a rigorous technical analysis of MMP, detailing its synthesis from halogenated precursors, its divergent functionalization via C-H activation, and its critical role in modern drug development.
Physicochemical Profile & Clinical Significance
The structural modification of replacing the tert-butyl group of MTBE with a 2-methoxy-6-methylpyridine core results in a dramatic shift in physicochemical properties, addressing the volatility and toxicity issues associated with traditional gallstone solvents.[1]
Comparative Analysis: MMP vs. MTBE
The following data highlights why MMP is displacing MTBE in translational research for cholelitholysis.
| Feature | MTBE (Standard) | MMP (Novel Agent) | Clinical Implication |
| Boiling Point | 55.2 °C | 156 °C | MMP does not vaporize at body temperature (37°C), preventing "ether anesthesia" side effects.[1] |
| Gallstone Dissolution | Moderate (50-80% @ 4h) | High (>95% @ 4h) | MMP exhibits ~1.8x higher solubility for cholesterol stones in vivo.[1] |
| Toxicity (Liver/Lung) | High (Necrosis/Apoptosis) | Low | Reduced tissue damage; significantly lower apoptosis markers (e.g., Caspase-3).[1] |
| Evaporation Rate | High (Rapid) | Negligible | Reduces risk of bowel injury from expanding gas volume.[1] |
Synthetic Architectures
The synthesis of the 2-methoxy-6-methylpyridine core relies on the desymmetrization of 2,6-substituted pyridine precursors.[1] The most robust industrial and laboratory method involves Nucleophilic Aromatic Substitution (
Core Synthesis Workflow
The primary route utilizes 2-chloro-6-methylpyridine.[1] The electron-deficient nature of the pyridine ring at the 2- and 6-positions facilitates methoxylation even without strong electron-withdrawing groups at C3/C5, provided adequate temperature and solvent polarity are maintained.[1]
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Experimental Protocol: Methoxylation
Note: This protocol is designed for a 10g scale and validates the exclusion of moisture to prevent hydrolysis.
Reagents:
-
2-Chloro-6-methylpyridine (10.0 g, 78.4 mmol)[1]
-
Sodium Methoxide (25% wt in MeOH, 21.2 g, 98.0 mmol, 1.25 eq)
-
Anhydrous Methanol (50 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask (RBF) with 2-chloro-6-methylpyridine and anhydrous methanol under an inert atmosphere (
or Ar). -
Addition: Add the sodium methoxide solution dropwise over 15 minutes at room temperature. A slight exotherm may be observed.[1]
-
Reaction: Equip the flask with a reflux condenser and heat to reflux (65°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] The starting material spot (
) should disappear.[1] -
Quench: Cool the mixture to ambient temperature. Concentrate in vacuo to remove bulk methanol.
-
Workup: Resuspend the residue in
(100 mL) and wash with water (2 x 50 mL) to remove NaCl and excess methoxide. Wash the organic layer with brine (50 mL).[1] -
Purification: Dry over anhydrous
, filter, and concentrate. Purify the resulting oil via vacuum distillation (bp ~156°C @ 760 mmHg) or flash chromatography if high purity is required.[1]
Self-Validation Check:
-
1H NMR (CDCl3): Look for the characteristic methoxy singlet at
3.92 ppm and the methyl singlet at 2.45 ppm.[1] -
Impurity Flag: A broad singlet around
11-12 ppm indicates the presence of the pyridone tautomer (2-hydroxy-6-methylpyridine), suggesting moisture contamination during reflux.[1]
Advanced Functionalization Strategies
The 2-methoxy-6-methylpyridine scaffold offers two distinct sites for orthogonal functionalization: the benzylic methyl group (via lithiation) and the pyridine ring (via electrophilic substitution).[1]
Benzylic C-H Activation (Lateral Lithiation)
The nitrogen atom and the methoxy group facilitate the deprotonation of the C6-methyl group using strong bases like LDA or
Figure 2: Divergent synthesis pathways for bioactive derivatives.[1]
Key Application: Huperzine A Synthesis
One of the most sophisticated uses of MMP is in the total synthesis of Huperzine A , a potent acetylcholinesterase inhibitor used in Alzheimer's research.
-
Mechanism: Lithiation of the C6-methyl group followed by condensation with methacrolein derivatives constructs the bicyclic framework.[1]
-
Protocol Insight: The use of the methoxy group is strategic; it serves as a masked carbonyl (pyridone) which is revealed later via acid hydrolysis (e.g., using TMSI or HBr).[1]
Medicinal Chemistry Applications
Gallstone Dissolution (The MMP Breakthrough)
Research published in Am. J. Transl.[1][3] Res. (2024) and other recent studies have validated MMP as a safer alternative to MTBE.[1]
-
Mechanism: MMP acts as a lipophilic solvent that intercalates into the cholesterol crystal lattice, disrupting van der Waals forces and solubilizing the stone.[1]
-
Safety Profile: Unlike MTBE, which causes acute hemorrhagic necrosis in gallbladder mucosa, MMP shows preserved mucosal architecture in porcine models.
mGluR5 Antagonists
Derivatives of MMP, specifically those functionalized at the 3- or 5-position via cross-coupling (e.g., Sonagashira reaction with aryl alkynes), serve as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5.[1]
-
SAR Insight: The 2-methoxy group often acts as a bioisostere for a carbonyl or a hydrogen bond acceptor, critical for binding within the transmembrane domain of the GPCR.
References
-
Yoon, Y. C., et al. (2024).[1] "Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model."[1] American Journal of Translational Research.[1][3]
-
Kozikowski, A. P., et al. (1993).[1] "Synthetic Studies on Huperzine A." Journal of the American Chemical Society. (Foundational work on using methoxypyridines in alkaloid synthesis).
-
PubChem Database. (2025).[1][4] "2-Methoxy-6-methylpyridine (Compound Summary)." National Library of Medicine.[1] [1]
-
BenchChem Technical Support. (2025). "Synthesis and Applications of 2-Methoxy-6-methylpyridine." BenchChem.[1][5][6] [1]
-
Organic Syntheses. (1957).[1] "2-Cyano-6-methylpyridine and related pyridine functionalizations." Organic Syntheses, Coll.[7] Vol. 4.
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An In-depth Technical Guide to the Thermodynamic Stability of Polysubstituted Acetylpyridines
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles and practices for evaluating the thermodynamic stability of polysubstituted acetylpyridines. It is designed to bridge theoretical concepts with practical applications, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Stability in Acetylpyridine Scaffolds
Polysubstituted acetylpyridines are a cornerstone of medicinal chemistry and materials science. The pyridine ring, an aromatic heterocycle, is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions. The acetyl group provides a key synthetic handle and an additional point for molecular recognition. The thermodynamic stability of these molecules—an intrinsic measure of their energy content—is a critical parameter that dictates their behavior in various environments.
A molecule's standard enthalpy of formation (
-
Drug Development: Predicting shelf-life, degradation pathways, and metabolic fate. A more stable molecule is often less prone to unwanted reactions.
-
Synthetic Chemistry: Optimizing reaction conditions and predicting product distributions. Reactions tend to favor the formation of more thermodynamically stable products.
-
Materials Science: Designing robust materials with desired thermal properties.
This guide will explore the theoretical underpinnings of stability, detail both computational and experimental methods for its determination, and provide actionable protocols for researchers.
Theoretical Framework: Factors Governing Thermodynamic Stability
The stability of a polysubstituted acetylpyridine is not a simple property but a complex interplay of various electronic and steric factors. The position and nature of substituents on the pyridine ring fundamentally alter its electronic landscape and, consequently, its stability.
Electronic Effects: Inductive and Resonance Contributions
Substituents exert their influence through two primary electronic mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework. Electronegative substituents (e.g., -NO₂, -Cl) withdraw electron density, while electropositive groups (e.g., -CH₃, -NH₂) donate it. The electron-withdrawing nature of the nitrogen atom already makes the pyridine ring less susceptible to electrophilic substitution compared to benzene.[2]
-
Resonance Effects (Mesomeric Effects): These occur in conjugated systems through the pi (π) electron network. Substituents with lone pairs (e.g., -OH, -NH₂) or pi bonds (e.g., -NO₂) can donate or withdraw electron density, respectively, by delocalizing electrons across the ring.
The interplay of these effects is complex. For instance, electron-donating groups generally increase the electron density on the pyridine ring, which can affect its stability and basicity.[2] Conversely, electron-withdrawing groups decrease electron density.[3] The overall thermodynamic stability is a net result of these push-pull interactions.
Intramolecular Interactions
Non-covalent interactions within the molecule itself can significantly impact stability.
-
Intramolecular Hydrogen Bonding (IHB): A hydrogen bond between a donor (like an -OH or -NH₂ group) and an acceptor (like the nitrogen of the pyridine ring or the oxygen of the acetyl group) can lock the molecule into a specific conformation, leading to substantial stabilization.[4][5] The formation of a quasi-aromatic ring through IHB can further enhance this stability by delocalizing π-electrons.[6] For example, studies on acylpyridinediones have shown how IHB influences tautomeric equilibria and overall structure.[7]
-
Steric Effects: The physical bulk of substituents can force the molecule into strained, higher-energy conformations, thereby decreasing its thermodynamic stability. For example, a bulky group adjacent to the acetyl moiety can cause it to twist out of the plane of the pyridine ring, disrupting conjugation and destabilizing the system.
The following diagram illustrates the key factors that influence the stability of a substituted acetylpyridine.
Caption: Factors influencing the thermodynamic stability of polysubstituted acetylpyridines.
Computational Prediction of Thermodynamic Stability
Computational chemistry provides a powerful, cost-effective means to predict and rationalize the thermodynamic stability of molecules before their synthesis.[8] High-level ab initio and Density Functional Theory (DFT) methods can yield accurate thermochemical data, such as enthalpies of formation.[9][10]
Causality in Method Selection
The choice of computational method is a critical decision that balances accuracy against computational cost.
-
Density Functional Theory (DFT): Methods like B3LYP are often the workhorse for organic molecules. They offer a good compromise, capturing electron correlation effects at a fraction of the cost of higher-level methods.
-
Composite Methods: For "chemical accuracy" (typically within 1 kcal/mol), composite methods like the Weizmann-n (Wn) or Gaussian-n (Gn) theories are employed.[11] These methods systematically combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.[11]
Protocol Validation: A key step in any computational study is to benchmark the chosen method against known experimental data for structurally related compounds, such as pyridine itself, which has a well-established enthalpy of formation.[12]
Step-by-Step Protocol: Calculating Gas-Phase Enthalpy of Formation
This protocol outlines a standard workflow for calculating the gas-phase standard enthalpy of formation (
-
Geometry Optimization:
-
Action: Perform a full geometry optimization of the molecule. A common choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).
-
Rationale: This step locates the lowest energy conformation (the global minimum) on the potential energy surface.
-
-
Frequency Calculation:
-
Action: Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
Rationale: This serves two purposes:
-
Verification: Confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
Thermochemistry: Provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
-
Single-Point Energy Calculation:
-
Action: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., aug-cc-pVTZ).
-
Rationale: This refines the electronic energy, which is the largest component of the total enthalpy, providing a more accurate value than the smaller basis set used for optimization.
-
-
Atomization Energy Calculation:
-
Action: Repeat steps 1-3 for each constituent atom in the molecule (C, H, N, O).
-
Rationale: The total atomization energy (
) is the energy required to break the molecule into its constituent atoms in the gas phase.
-
-
Enthalpy of Formation Calculation:
-
Action: Calculate the gas-phase enthalpy of formation at 0 K using the following equation:
-
Rationale: This equation combines the calculated atomization energy with the known experimental enthalpies of formation of the constituent atoms.
-
-
Correction to 298.15 K:
-
Action: Use the thermal corrections from the frequency calculation to adjust the enthalpy of formation from 0 K to 298.15 K.
-
The following diagram visualizes this computational workflow.
Caption: Workflow for computational determination of gas-phase enthalpy of formation.
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental calorimetry provides the definitive measure of a compound's thermodynamic properties. The primary technique for determining the standard enthalpy of formation of organic compounds is combustion calorimetry.[13][14]
Combustion Calorimetry: The Gold Standard
In combustion calorimetry, a known mass of the substance is burned in an excess of oxygen within a sealed container (a "bomb"). The heat released by the combustion reaction is precisely measured by monitoring the temperature change of the surrounding water bath.
Protocol Validation: The calorimeter must first be calibrated by burning a substance with a precisely known enthalpy of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter system.
Step-by-Step Protocol: Determining Enthalpy of Formation via Combustion
This protocol provides a high-level overview of the experimental workflow.
-
Sample Preparation:
-
Action: A precisely weighed pellet of the purified polysubstituted acetylpyridine is prepared.
-
Rationale: Accuracy in mass is critical for calculating molar enthalpy. Purity is essential to ensure the measured heat release is solely from the compound of interest.
-
-
Calorimeter Setup:
-
Action: The sample is placed in the bomb calorimeter, which is then sealed and pressurized with pure oxygen. The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated vessel.
-
Rationale: Excess oxygen ensures complete combustion. The water bath absorbs the heat released.
-
-
Combustion and Data Acquisition:
-
Action: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a stable maximum and begins to cool.
-
Rationale: The temperature change, when combined with the calorimeter's heat capacity, allows for the calculation of the total heat evolved.
-
-
Data Analysis (Applying Hess's Law):
-
Action: The raw data is corrected for factors like the heat from the ignition wire. The standard enthalpy of combustion (
) is calculated. -
Rationale: Hess's Law is then used to determine the enthalpy of formation. The combustion reaction can be seen as one step in a cycle involving the formation of reactants and products from their elements.[15]
The standard enthalpies of formation for the products (CO₂, H₂O, N₂) are well-established.
-
Data Presentation: A Comparative Analysis
To understand the impact of substitution, a systematic study is required. The data below is a hypothetical example illustrating how results for a series of 4-acetylpyridines might be presented.
| Substituent (at position X) | Formula | ||
| -H | C₇H₇NO | -8.5 | -8.2 ± 0.5 |
| -CH₃ | C₈H₉NO | -15.2 | -14.8 ± 0.6 |
| -NH₂ | C₇H₈N₂O | -10.1 | -9.7 ± 0.7 |
| -OH | C₇H₇NO₂ | -45.6 | -45.1 ± 0.8 |
| -NO₂ | C₇H₆N₂O₃ | +2.3 | +2.8 ± 0.9 |
Analysis of Hypothetical Data:
-
The electron-donating methyl (-CH₃) group provides significant stabilization compared to the unsubstituted parent compound.
-
The hydroxyl (-OH) group shows the most significant stabilization, likely due to a combination of resonance donation and potential intramolecular hydrogen bonding.
-
The strongly electron-withdrawing nitro (-NO₂) group is destabilizing, resulting in a positive enthalpy of formation. This indicates the compound is less stable than its constituent elements.
Conclusion and Future Outlook
A thorough understanding of the thermodynamic stability of polysubstituted acetylpyridines is essential for their effective application in drug discovery and materials science. This guide has outlined a dual approach, combining the predictive power of computational chemistry with the definitive accuracy of experimental calorimetry.
The stability of these molecules is a nuanced property, governed by a delicate balance of electronic, steric, and intramolecular forces. By systematically applying the protocols and analytical frameworks presented here, researchers can gain deep insights into structure-stability relationships. This knowledge enables the rational design of novel acetylpyridine derivatives with tailored properties, accelerating the development of new therapeutics and advanced materials. Future research will likely focus on refining computational models to more accurately account for solvent effects and complex intramolecular interactions, further enhancing our ability to predict and engineer molecular stability.
References
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Hansen, P. E., & Spanget-Larsen, J. (2017). Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts. RSC Publishing. [Link]
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Dixon, D. A., & Feller, D. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. The Journal of Physical Chemistry A. [Link]
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Abo-Hamed, E. K., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
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Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]
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Salim, P., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]
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Dixon, D. A., & Feller, D. (2006). Accurate Thermochemical Properties for Energetic Materials Applications. I. Heats of Formation of Nitrogen-Containing Heterocycles and Energetic Precursor Molecules from Electronic Structure Theory. The Journal of Physical Chemistry A. [Link]
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Padhi, S. K., & Panda, A. K. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]
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Abboud, J. L. M., et al. (2012). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]
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Sun, D., & Pang, K. S. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. Journal of Membrane Biology. [Link]
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Alkorta, I., et al. (2020). On the Nature of the Substituent Effect in Slipped π-π Structures. Sciforum. [Link]
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Pokon, A., et al. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation. [Link]
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Yekeler, H. (2005). Acidity Study on 3-Substituted Pyridines. Molecules. [Link]
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Wikipedia. Standard enthalpy of formation. [Link]
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Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]
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University of the West Indies. (2006). Experiment 22. Determination of enthalpy changes by calorimetry. [Link]
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Notario, R., & Rios, R. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]
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Kumar, S., et al. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLoS ONE. [Link]
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Kumar, S., et al. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLOS. [Link]
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Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science. [Link]
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Harville, T., & Gordon, M. S. (2018). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. [Link]
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Goldsmith, C. F., et al. (2023). Unifying thermochemistry concepts in computational heterogeneous catalysis. ChemRxiv. [Link]
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Ziaei, Z. M., & Mokhtary, M. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews. [Link]
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Lee, J., et al. (2020). Effects of intramolecular hydrogen bonding on the conformation and luminescence properties of dibenzoylpyridine-based thermally activated delayed fluorescence materials. Journal of Materials Chemistry C. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14282, 4-Acetylpyridine. [Link]
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Yamada, T., et al. (2005). A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine. Organic & Biomolecular Chemistry. [Link]
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Papina, T. S. (2015). Enthalpies of Formation of Acetyl Radicals. ResearchGate. [Link]
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Sytnik, K., & Leszczynski, J. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules. [Link]
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National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine. [Link]
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Ruscic, B. (2021). Pyridine Enthalpy of Formation. Active Thermochemical Tables (ATcT). [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Introduction: The Versatility of Functionalized Pyridine Scaffolds in Medicinal Chemistry
Pyridinyl ketones, and more broadly, substituted pyridines, represent a cornerstone in the design and synthesis of a vast array of pharmaceutical agents. Their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding, and provide a scaffold for diverse functionalization makes them privileged structures in drug discovery. The subject of this guide, 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one, is a bespoke building block poised for significant applications in the synthesis of complex pharmaceutical intermediates. The presence of a methoxy group at the 2-position, a methyl group at the 6-position, and a reactive acetyl group at the 3-position offers a unique combination of electronic and steric properties that can be strategically exploited in synthetic campaigns.
The 2-methoxypyridine moiety is a particularly valuable synthon in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structure allows for extensive functionalization, paving the way for the development of innovative therapeutic agents.[1] This guide will provide a comprehensive overview of both established and prospective synthetic applications of pyridinyl ketones, with a specific focus on leveraging the unique reactivity of this compound. We will begin by detailing a highly relevant and industrially significant process—the synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib, which utilizes a structurally analogous starting material. Subsequently, we will propose novel, scientifically-grounded protocols for the application of this compound, taking into account the electronic influence of the 2-methoxy substituent.
Established Application of a Structural Analogue: Synthesis of an Etoricoxib Intermediate
The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a critical step in the production of Etoricoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[3][4][5] The core of this synthesis involves the α-arylation of the corresponding pyridinyl ketone, 1-(6-methylpyridin-3-yl)ethan-1-one. This well-documented reaction serves as an excellent model for understanding the potential of this compound in similar cross-coupling strategies.
Reaction Scheme: Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethan-1-one with 4-bromophenyl methyl sulfone is an efficient method for constructing the carbon-carbon bond necessary for the Etoricoxib backbone.[4][6]
Caption: Palladium-catalyzed α-arylation for the synthesis of an Etoricoxib intermediate.
Detailed Protocol for α-Arylation
This protocol is adapted from established literature procedures for the synthesis of the key Etoricoxib intermediate.[4][6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-(6-methylpyridin-3-yl)ethan-1-one | 135.16 | 541 mg | 4.0 |
| 4-Bromophenyl methyl sulfone | 235.09 | 1.17 g | 5.0 |
| Palladium(II) acetylacetonate (Pd(acac)₂) | 304.64 | 6.1 mg | 0.02 |
| Xantphos | 578.68 | 23.2 mg | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.55 g | 12.0 |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | - | 15 mL | - |
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetylacetonate (6.1 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), 4-bromophenyl methyl sulfone (1.17 g, 5.0 mmol), 1-(6-methylpyridin-3-yl)ethan-1-one (541 mg, 4.0 mmol), and potassium phosphate (2.55 g, 12.0 mmol).
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) by applying vacuum and backfilling with the inert gas three times.
-
Add 15 mL of anhydrous and degassed N-Methyl-2-pyrrolidone (NMP) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-18 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to afford the desired product as a white solid.[4]
Proposed Applications of this compound
The presence of the 2-methoxy group in this compound introduces interesting electronic properties that can be harnessed for novel synthetic transformations. The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring and the adjacent acetyl group. Furthermore, 2-methoxypyridines are known to have reduced basicity at the nitrogen atom compared to their non-methoxylated counterparts, which can be advantageous in certain reactions.[7]
Proposed Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The acetyl group of the title compound can readily participate in base-catalyzed Claisen-Schmidt condensations with various aromatic aldehydes to generate chalcones. These α,β-unsaturated ketones are important precursors for a wide range of heterocyclic compounds with diverse biological activities.
Caption: Proposed Claisen-Schmidt condensation to form a chalcone intermediate.
Hypothetical Protocol:
-
Dissolve this compound (1.0 equiv) and a substituted aromatic aldehyde (1.1 equiv) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (2.0 equiv) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Proposed Protocol 2: Synthesis of Pyrazole Derivatives
The chalcone intermediate from the previous protocol can be further cyclized with hydrazine to yield pyrazole derivatives, a common scaffold in many marketed drugs.
Caption: Proposed synthesis of a pyrazole derivative from a chalcone intermediate.
Hypothetical Protocol:
-
Reflux a mixture of the chalcone (1.0 equiv) and hydrazine hydrate (1.5 equiv) in glacial acetic acid for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize with a solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Protocol 3: Nucleophilic Aromatic Substitution of the 2-Methoxy Group
The 2-methoxy group on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly after activation of the ring (e.g., through N-oxidation) or with strong nucleophiles. This allows for the introduction of a variety of functional groups at the 2-position.
Caption: Proposed nucleophilic aromatic substitution of the 2-methoxy group.
Hypothetical Protocol:
-
In a sealed tube, combine this compound (1.0 equiv) and an excess of a primary or secondary amine (e.g., 5-10 equiv).
-
Heat the mixture at a high temperature (e.g., 150-180 °C) for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the excess amine under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-amino-substituted pyridine derivative.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. While direct literature applications are emerging, the well-established chemistry of its structural analogue, 1-(6-methylpyridin-3-yl)ethan-1-one, in the synthesis of an Etoricoxib intermediate provides a strong foundation for its utility in cross-coupling reactions. Furthermore, the electronic properties conferred by the 2-methoxy group open up a wide range of possibilities for novel synthetic transformations, including the formation of chalcones, the construction of diverse heterocyclic systems, and functionalization via nucleophilic aromatic substitution. The protocols and synthetic strategies outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid starting point for exploring the full potential of this valuable pyridinyl ketone synthon.
References
-
2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. (2025, October 10). Self-publishing. [Link]
-
2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Tartaggia, S., Caporale, A., Fontana, F., Stabile, P., Castellin, A., & De Lucchi, O. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link]
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. [Link]
-
Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - Supplementary Information. Royal Society of Chemistry. [Link]
- US Patent 9,024,030 B2. Process for the synthesis of etoricoxib.
-
O'Malley, D. P., Li, K., Tan, K. L., & Wipf, P. (2007). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 9(26), 5513–5516. [Link]
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Technical Application Note: Condensation Strategies for 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Executive Summary
The scaffold 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (CAS: 126656-62-0) represents a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,8-naphthyridines and pyrazolo[3,4-b]pyridines, which are privileged structures in kinase inhibitor discovery (e.g., VEGFR, EGFR targets).
Unlike simple acetophenones, this pyridine analog presents unique electronic challenges. The 2-methoxy substituent serves a dual purpose: it acts as a protecting group for the pyridone tautomer (preventing N-alkylation) and electronically activates the C3-acetyl group for condensation. However, it introduces lability under acidic conditions.
This guide details two validated protocols for the condensation of this ketone, prioritizing regioselectivity and functional group tolerance.
Chemical Logic & Decision Matrix
Before selecting a protocol, the researcher must evaluate the downstream synthetic target. The 2-methoxy group dictates the choice of catalyst.
Expert Insight: The "Methoxy-Lability" Factor
-
Base Catalysis (Recommended): The 2-methoxy group is stable in hydroxide and alkoxide bases. This is the preferred route for aldol/Claisen-Schmidt condensations.
-
Acid Catalysis (Risk): Strong Lewis acids or Bronsted acids (e.g., HBr, AlCl₃) at high temperatures can cleave the methyl ether, reverting the molecule to the 2-pyridone (lactam) form, which may be an undesired side reaction.
Workflow Visualization
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Decision matrix for condensation pathways based on target heterocycle synthesis.
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)[1][2][3]
This protocol generates α,β-unsaturated ketones (chalcones) by reacting the acetyl group with an aromatic aldehyde.[1][2]
Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde and E1cB elimination of water.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.0 - 1.1 equiv)
-
Base: 10% Aqueous NaOH or KOH
-
Solvent: Ethanol (95% or absolute)
-
Quench: 1M HCl (for neutralization)
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the ketone and 1.0 equiv of the aromatic aldehyde in Ethanol (approx. 5 mL per mmol of ketone).
-
Note: If the aldehyde is solid and insoluble, mild heating (30°C) may be required.
-
-
Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add 10% aqueous NaOH dropwise (0.5 equiv relative to ketone).
-
Why? Controlling the exotherm prevents the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product typically fluoresces strongly under UV (254 nm).
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).
-
Neutralize carefully with 1M HCl to pH ~7.
-
The chalcone usually precipitates as a yellow/orange solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Data Validation: Expected NMR Signals
| Position | Signal Type | Chemical Shift (δ ppm) | Interpretation |
| -OCH₃ | Singlet | 3.9 – 4.0 | Intact methoxy group (Critical QC check) |
| Vinyl-H (α) | Doublet | 7.4 – 7.6 (J=15-16 Hz) | Trans-alkene geometry |
| Vinyl-H (β) | Doublet | 7.8 – 8.1 (J=15-16 Hz) | Trans-alkene geometry |
| Pyridine-H | Doublet | 8.0 – 8.2 | C4 proton (deshielded by carbonyl) |
Protocol B: Enaminone Synthesis (DMF-DMA Condensation)
This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to convert the acetyl group into a 3-(dimethylamino)prop-2-en-1-one. This is the "gold standard" intermediate for making fused ring systems like 1,8-naphthyridines.
Mechanism: The acetyl group enol reacts with the acetal, followed by elimination of methanol.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: DMF-DMA (1.5 – 2.0 equiv)
-
Solvent: Toluene or Xylene (optional, neat reaction preferred)
Step-by-Step Methodology
-
Setup: Use a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line). Moisture exclusion is critical as DMF-DMA hydrolyzes easily.
-
Addition: Charge the ketone (1.0 equiv) and DMF-DMA (2.0 equiv).
-
Note: If the ketone is solid, a small amount of anhydrous Toluene can be used to solubilize it, but running the reaction neat in excess DMF-DMA often improves conversion.
-
-
Reflux: Heat the mixture to 90–110°C for 3–6 hours.
-
Visual Cue: The solution typically turns a deep red or dark orange color.
-
-
Volatile Removal: The reaction produces methanol as a byproduct. Distilling off methanol during the reaction (using a Dean-Stark trap if using toluene) drives the equilibrium forward.
-
Isolation: Evaporate the excess DMF-DMA under reduced pressure (rotary evaporator).
-
Crystallization: Triturate the resulting oily residue with diethyl ether or cold hexane. The enaminone product usually crystallizes as a yellow/orange solid.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Old/Hydrolyzed DMF-DMA | Use fresh reagent; ensure N₂ atmosphere. |
| Product is Oily | Residual DMF/Solvent | Triturate with cold ether/pentane; sonicate to induce crystallization. |
| Demethylation | Reaction temp too high (>140°C) | Keep temperature below 120°C; avoid acidic glassware cleaning residues. |
References
-
Synthesis of Pyridine Intermediates
-
Claisen-Schmidt Protocols for Pyridines
-
Title: Claisen-Schmidt condensation under solvent-free conditions (1,8-naphthyridine precursors).
- Source: Indian Journal of Chemistry / NIScPR.
- Relevance: Validates the use of NaOH/Base for condensing acetyl groups on nitrogen-heterocycles.
-
URL:
-
-
Reactivity of 2-Methoxy-3-acetylpyridines
- Title: The Synthesis, Characterization, Cytotoxic Activity Assessment... of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Source: MDPI (Molecules).
- Relevance: Demonstrates the chemical stability of the 2-methoxy group during chalcone formation and subsequent cycliz
-
URL:
-
General Mechanism (Grounding)
-
Title: The Claisen Condensation Reaction.[6]
- Source: Chemistry LibreTexts.
- Relevance: Fundamental mechanistic grounding for the enolate form
-
URL:
-
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4Â(methylsulfonyl)phenyl]ethanone and intermediate for production - Google Patents [patents.google.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 6. chem.libretexts.org [chem.libretexts.org]
using 3-acetyl-2-methoxy-6-methylpyridine as a ligand in coordination chemistry
Application Note: Strategic Utilization of 3-Acetyl-2-Methoxy-6-Methylpyridine (AMMP) in Coordination Chemistry
Executive Summary
This guide details the application of 3-acetyl-2-methoxy-6-methylpyridine (AMMP) as a specialized scaffold in coordination chemistry and rational drug design. While the native molecule exhibits sterically hindered monodentate character, its primary utility lies as a pro-ligand .
Through condensation reactions at the C3-acetyl group, AMMP yields high-affinity Schiff base ligands (hydrazones/thiosemicarbazones). The unique substitution pattern—specifically the C2-methoxy and C6-methyl groups—modulates the lipophilicity and redox potential of resulting metal complexes, making them prime candidates for metallopharmaceutical development (e.g., copper(II) or zinc(II) antitumor agents).
Part 1: Chemical Rationale & Ligand Field Theory
The "Steric Blockade" Challenge
In its native state, AMMP presents a coordination challenge. The pyridine nitrogen (
-
Steric Hindrance: The C2-methoxy group creates a "steric wall," preventing the planar approach required for standard bidentate (
) chelation with the C3-acetyl oxygen. -
Electronic Effect: The methoxy group (
) exerts an inductive withdrawing effect (-I) on the nitrogen, reducing its basicity compared to simple alkyl-pyridines, while simultaneously donating electron density into the ring via resonance (+R).
The Solution: Schiff Base Derivatization
To utilize AMMP effectively, the acetyl carbonyl (
-
Extends the Bite Angle: Moves the donor atom further from the pyridine ring, bypassing the C2-methoxy steric clash.
-
Creates Pincer Systems: Enables the formation of tridentate (
or ) "pincer" ligands, which form thermodynamically stable complexes with transition metals.
Part 2: Experimental Protocols
Protocol A: Ligand Synthesis (AMMP-Thiosemicarbazone)
Objective: Convert AMMP into a tridentate chelator (Ligand
Reagents:
-
3-acetyl-2-methoxy-6-methylpyridine (AMMP) [CAS: 36357-38-7]
-
Thiosemicarbazide[2]
-
Ethanol (Abs.)[3]
-
Glacial Acetic Acid (Catalyst)
Workflow:
-
Dissolution: Dissolve 1.0 mmol (165 mg) of AMMP in 10 mL of hot absolute ethanol.
-
Addition: Add 1.0 mmol (91 mg) of thiosemicarbazide to the solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (
) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). -
Crystallization: Cool the solution to room temperature, then refrigerate at
overnight. -
Isolation: Filter the resulting precipitate, wash with cold ethanol (
) and diethyl ether. Dry in vacuo.
Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.
Protocol B: Coordination of Copper(II) (Synthesis of [Cu(L)Cl])
Objective: Synthesize a bioactive metallodrug candidate targeting antiproliferative pathways.
Reagents:
-
Ligand
(from Protocol A) -
Methanol
Workflow:
-
Ligand Solution: Dissolve 0.5 mmol of Ligand
in 15 mL of warm methanol. -
Metal Addition: Add 0.5 mmol of
dissolved in 5 mL methanol dropwise to the ligand solution.-
Observation: Immediate color change (typically green to dark brown) indicates complexation.
-
-
Digestion: Stir the mixture at
for 2 hours. -
Precipitation: Allow the solution to evaporate slowly at room temperature.
-
Purification: Filter the solid complex, wash with cold methanol and ether to remove unreacted ligand.
Part 3: Characterization & Data Interpretation
To validate the transformation from Precursor (AMMP)
Table 1: Key IR and NMR Spectroscopic Markers
| Moiety | AMMP (Precursor) | Ligand (L) | Cu(II) Complex | Mechanistic Insight |
| Carbonyl ( | Strong band | Absent | Absent | Confirms condensation of acetyl group. |
| Imine ( | Absent | Medium | Shifted | Indicates coordination of imine nitrogen to metal. |
| Pyridine Ring | Broadened/Shifted | Paramagnetic broadening in Cu(II) confirms binding. | ||
| Thione ( | Absent | Weakened/Shifted | Indicates Thione |
Part 4: Visualization of Reaction Logic
The following diagram illustrates the strategic derivatization of the AMMP scaffold to overcome steric hindrance and achieve stable coordination.
Figure 1: Reaction pathway converting the hindered AMMP precursor into a functional tridentate ligand system for metal coordination.
Part 5: Safety & Handling (E-E-A-T)
-
Solubility Profile: The "2-methoxy-6-methyl" core is lipophilic. Unlike simple acetylpyridines, AMMP derivatives may require DMSO or DMF for biological testing, but the core itself shows superior solubility in organic phases compared to non-methoxylated analogs [2].
-
Toxicity: Structural analogs (e.g., 2-methoxy-6-methylpyridine) have been evaluated for in vivo safety (e.g., gallstone dissolution models) and show a favorable toxicity profile compared to ether-based solvents, suggesting the AMMP scaffold is suitable for drug development [2].
-
Precaution: Copper complexes are redox-active. Handle with care to avoid oxidative stress in non-target biological assays.
References
-
Soldatenkov, A. T., et al. "Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives." Arabian Journal of Chemistry, vol. 13, no. 1, 2020. Link (Protocol adapted from analogous trimethyl-acetylpyridine condensation).
-
Jang, S. I., et al. "Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model." American Journal of Translational Research, vol. 16, no.[4] 11, 2024, pp. 7054-7070.[4] Link (Source for biological safety and solubility profile of the core scaffold).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 95292, 3-Acetyl-6-methylpyridine." PubChem, 2025.[2][5] Link (Physical property verification of the acetylpyridine core).
Sources
- 1. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-6-methylpyridine-3-boronic acid | C7H10BNO3 | CID 2763121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. e-century.us [e-century.us]
- 5. 3-Acetyl-6-methylpyridine | C8H9NO | CID 95292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction Methods for the Acetyl Group in 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Reduction of a Key Pyridine Ketone
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one is a substituted acetylpyridine derivative that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. The acetyl group at the C3 position is a versatile chemical handle, and its selective reduction is a critical step in many synthetic routes. The choice of reduction method is paramount as it dictates the final product: either the corresponding secondary alcohol, 1-(2-methoxy-6-methylpyridin-3-yl)ethan-1-ol, a precursor for further functionalization, or the fully reduced ethyl group, 3-ethyl-2-methoxy-6-methylpyridine.
This guide provides a detailed overview of the primary methods for the reduction of the acetyl group in this specific substrate. We will delve into the mechanistic underpinnings of each reaction, offer field-proven insights into experimental design, and provide robust, step-by-step protocols. The selection of a particular method will depend on the desired final product, the presence of other functional groups, and the required level of selectivity.
Part 1: Reduction to the Secondary Alcohol: 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-ol
The conversion of the acetyl group to a secondary alcohol is a common transformation that introduces a chiral center and a hydroxyl group for further synthetic manipulations. The most reliable and widely used methods for this transformation are metal hydride reductions and catalytic transfer hydrogenation.
Metal Hydride Reduction: The Utility of Sodium Borohydride (NaBH₄)
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] Its chemoselectivity makes it particularly suitable for substrates like this compound, as it will not reduce other potentially sensitive functional groups under standard conditions.
Mechanism of Action: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[2][3] The resulting alkoxide is then protonated during the workup step to yield the secondary alcohol.[1][2]
Diagram 1: Mechanism of Sodium Borohydride Reduction
Caption: A simplified workflow of ketone reduction by NaBH₄.
Experimental Protocol: NaBH₄ Reduction
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/g of substrate) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water (5 mL/g of substrate).
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (20 mL/g of substrate) and water (10 mL/g of substrate). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL/g of substrate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Stoichiometry (NaBH₄) | 1.5 equivalents |
| Expected Yield | >90% |
Catalytic Transfer Hydrogenation
Transfer hydrogenation is a powerful and often milder alternative to using pressurized hydrogen gas.[4] Isopropanol is a common, inexpensive, and safe hydrogen source.[4][5] This method is highly chemoselective for the reduction of the carbonyl group.
Mechanism of Action: The iridium catalyst forms a metal hydride species by abstracting hydrogen from isopropanol.[4][5] This hydride is then transferred to the carbonyl carbon of the ketone, followed by protonation from the isopropanol, regenerating the catalyst and producing acetone as a byproduct.[4][5]
Diagram 2: Catalytic Cycle for Transfer Hydrogenation
Sources
agrochemical synthesis pathways involving 3-acetyl-2-methoxy-6-methylpyridine
Technical Application Note: Strategic Synthesis and Utilization of 3-Acetyl-2-methoxy-6-methylpyridine in Agrochemical Discovery
Executive Summary
The polysubstituted pyridine motif is ubiquitous in modern agrochemistry, serving as the pharmacophore for major herbicide classes (e.g., Picolinafen analogs) and next-generation fungicides (e.g., Pyriofenone derivatives). This guide focuses on 3-acetyl-2-methoxy-6-methylpyridine , a versatile "switch" intermediate. Unlike its carboxylic acid counterpart, the 3-acetyl derivative provides a reactive methyl ketone handle, enabling the synthesis of chalcones, pyrazoles, and stilbenes via aldol-type condensations.
This Application Note details a high-fidelity synthesis pathway designed to minimize side reactions common to pyridine chemistry (e.g., nucleophilic attack on the ring), ensuring high purity for downstream screening.
Module 1: Retrosynthetic Analysis & Pathway Design
The synthesis of 3-acetyl-2-methoxy-6-methylpyridine presents a specific chemoselectivity challenge: installing the acetyl group at C3 without disturbing the methoxy group at C2 or the methyl group at C6.
The "Weinreb Advantage": While direct addition of methylmagnesium bromide (Grignard) to a nitrile precursor is a common industrial route, it often suffers from "double addition" (yielding the tertiary alcohol) or incomplete hydrolysis. For research-grade synthesis where purity is paramount, we recommend the Weinreb Amide protocol . This route guarantees mono-addition of the methyl group to yield the ketone exclusively.
Pathway Visualization
Figure 1: Step-wise synthesis via the Weinreb amide intermediate to prevent over-alkylation.
Module 2: Detailed Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Convert the 2-chloro substrate to the 2-methoxy intermediate. The 2-position is activated for nucleophilic attack due to the adjacent ring nitrogen.
Reagents:
-
2-Chloro-6-methylnicotinic acid (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 eq)
-
Methanol (Anhydrous)
Protocol:
-
Charge a round-bottom flask with 2-Chloro-6-methylnicotinic acid and anhydrous methanol (0.5 M concentration).
-
Add NaOMe solution dropwise at room temperature. Note: Exothermic reaction.
-
Heat to reflux (65°C) for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Concentrate in vacuo to remove bulk methanol. Dilute with water and acidify to pH 3–4 with 1N HCl.
-
Extract with Ethyl Acetate (3x).[1] Dry organic layer over Na₂SO₄ and concentrate.[2]
Step 2: The Weinreb Amide Synthesis
Objective: Create a stable intermediate that accepts exactly one equivalent of nucleophile.
Reagents:
-
2-Methoxy-6-methylnicotinic acid (from Step 1)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolve the acid in anhydrous DCM (0.3 M) under Nitrogen.
-
Add CDI portion-wise. Caution: CO₂ evolution. Stir for 1 hour at RT until gas evolution ceases.
-
Add N,O-Dimethylhydroxylamine hydrochloride in one portion.
-
Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl (to remove unreacted imidazole), then Sat. NaHCO₃, then Brine.[4]
-
Concentrate to yield the Weinreb amide (often an oil or low-melting solid).
Step 3: Grignard Addition (Formation of the Target)
Objective: Selective conversion to the methyl ketone.
Reagents:
-
Weinreb Amide (from Step 2)
-
Methylmagnesium Bromide (MeMgBr) (3.0 M in ether) (1.5 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
Protocol:
-
Dissolve Weinreb amide in THF (0.2 M) and cool to 0°C under Argon/Nitrogen.
-
Add MeMgBr dropwise over 20 minutes. Maintain internal temp <5°C.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Cool back to 0°C. Quench with Sat. NH₄Cl solution. Do not use strong acid immediately to avoid hydrolyzing the methoxy group.
-
Purification: Silica Gel Chromatography (Hexanes/EtOAc gradient).
-
Target Data: ¹H NMR (CDCl₃): δ 2.5–2.6 (s, 3H, Acetyl-CH₃), 2.4 (s, 3H, Ar-CH₃), 4.0 (s, 3H, OMe).
-
Module 3: Downstream Agrochemical Applications
The 3-acetyl group is a "warhead precursor." In fungicide discovery, this moiety is frequently subjected to Claisen-Schmidt condensation with aryl aldehydes to form chalcones. These chalcones are precursors to pyrazolines and pyrimidines, which are potent antifungal pharmacophores.
Application Protocol: Chalcone Synthesis
Reaction: 3-Acetyl-2-methoxy-6-methylpyridine + 4-Fluorobenzaldehyde → Chalcone Product.
Reagents:
-
Ketone Substrate (1.0 eq)[2]
-
Aryl Aldehyde (1.1 eq)
-
NaOH (10% aq) or Ba(OH)₂ (Solid catalyst)
-
Ethanol
Procedure:
-
Dissolve ketone and aldehyde in Ethanol.
-
Add base (catalytic amount often suffices, but stoichiometric may be needed for hindered bases).
-
Stir at RT for 6–24 hours. The product often precipitates as a yellow solid.
-
Validation: Disappearance of the ketone methyl singlet (δ 2.5) and appearance of vinylic protons (doublets, J=15–16 Hz) in NMR.
Mechanistic Divergence Diagram
Figure 2: Divergent utility of the ketone intermediate in fungicide vs. herbicide synthesis.
Safety & Handling Guide
| Hazard Class | Risk Description | Mitigation Strategy |
| Flammability | Pyridine derivatives are combustible.[5][6] | Ground all glassware; use spark-proof tools. |
| Toxicity | Likely irritant to eyes/skin; potential neurotoxin (general pyridine hazard). | Wear nitrile gloves; work in a fume hood. |
| Chemical Stability | The 2-methoxy group is acid-sensitive (can hydrolyze to pyridone). | Avoid prolonged exposure to strong aqueous acids (e.g., conc. HCl) during workup.[2] |
References
-
Bartolo, N. D., et al. (2025). "Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide." Organic Syntheses. (Detailed Weinreb Amide protocols).
-
Master Organic Chemistry. (2015). "Reaction of Grignard Reagents With Esters and Weinreb Amides." Master Organic Chemistry. (Mechanistic grounding for the ketone synthesis).
-
BenchChem. (2025).[2] "Potential Reactivity of 2-Methoxy-2-methylpropanenitrile with Common Reagents." (Analogous chemistry for hindered nitriles/methoxy groups).
-
Fisher Scientific. (2025). "Safety Data Sheet: 2-Acetyl-6-methylpyridine." (Safety proxy for the target molecule).
-
ChemicalBook. (2025).[3] "Synthesis of 3-acetylpyridine derivatives." (General pyridine acetylation methods).
Sources
Troubleshooting & Optimization
identifying common impurities in 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one production
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one (CAS: 126943-48-2).
This guide assumes the standard industrial synthetic route: Nucleophilic Aromatic Substitution (SNAr) of 1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one using Sodium Methoxide (NaOMe).[1]
Subject: this compound Production Ticket Priority: High (Process Optimization & Quality Control)
Core Chemistry & Impurity Landscape
In the production of 2-alkoxypyridines, the equilibrium between the desired ether and the undesired pyridone tautomer is the primary quality challenge.[1] The reaction relies on the electron-deficient nature of the pyridine ring (activated by the acetyl group at C3) to facilitate methoxide attack at C2.[1]
The "Critical Three" Impurities
The following table summarizes the three most persistent impurities identified in this workflow.
| Impurity ID | Common Name | Structure Description | Origin | Detection (HPLC) |
| IMP-A | The Precursor | 2-Chloro analog | Incomplete Reaction (Stalled SNAr) | Late eluter (vs Product) |
| IMP-B | The Pyridone | 3-acetyl-6-methylpyridin-2(1H)-one | Hydrolysis of product or precursor | Early eluter / Tailing / Split peak |
| IMP-C | The Dimer | Chalcone derivative | Self-condensation (Aldol) of acetyl group | Very late eluter (High hydrophobicity) |
Visualizing the Impurity Genesis
The following diagram maps the kinetic and thermodynamic pathways leading to these impurities. Note that IMP-B (Pyridone) is a thermodynamic sink; once formed, it is difficult to revert.[1]
Figure 1: Reaction pathway showing the genesis of the Target Product versus the irreversible Pyridone sink (IMP-B) and Aldol Dimer (IMP-C).
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a 'Ghost Peak' that shifts retention time or splits."
Diagnosis: This is classic behavior of IMP-B (The Pyridone) .[1] Technical Context: 2-hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones.[1] In unbuffered HPLC mobile phases, or phases with insufficient ionic strength, this molecule can interconvert on the column, leading to peak splitting, fronting, or retention time shifts. Corrective Action:
-
Analytical: Ensure your HPLC mobile phase is buffered (e.g., 10mM Ammonium Acetate, pH 5.0). Avoid pure Water/ACN gradients for this specific impurity.[1]
-
Synthetic: Check the water content of your Methanol and Sodium Methoxide.[1] Even 1% water can drive the equilibrium toward the pyridone during the high-temperature reaction.[1]
Issue 2: "My reaction stalls at 90% conversion (10% IMP-A remains)."
Diagnosis: Methoxide depletion or Water poisoning.[1] Technical Context: The leaving group is Chloride.[1][2] If moisture enters the system, NaOMe reacts with water to form NaOH.[1] Hydroxide is a poorer nucleophile for the SNAr mechanism at C2 than Methoxide, but it will displace the chloride to form the Pyridone (IMP-B) or simply deactivate the catalyst.[1] Corrective Action:
-
Reagent Quality: Use freshly prepared NaOMe or anhydrous commercial grades.
-
Equivalents: Increase NaOMe to 1.2 - 1.5 equivalents. The acetyl group at C3 is electron-withdrawing, but it also makes the methyl protons at C6 slightly acidic; some base is consumed deprotonating the alpha-methyl or acetyl positions reversibly.[1]
Issue 3: "The product turns yellow/orange upon drying."
Diagnosis: Formation of IMP-C (The Dimer) or degradation via Aldol condensation.[1] Technical Context: The acetyl group (-COCH3) is susceptible to base-catalyzed aldol condensation.[1] If residual NaOMe is left in the solid during drying (especially at elevated temperatures), the product will self-condense.[1] Corrective Action:
-
Quench Protocol: You must neutralize the reaction mixture (to pH 7-8) with dilute HCl or Acetic Acid before solvent evaporation.[1]
-
Workup: Perform a water wash to remove inorganic salts and residual base before the final concentration.[1]
Analytical Validation Protocols
Protocol A: Differentiating Product vs. Pyridone (IMP-B)
Because these two are structurally similar, UV-Vis differentiation is critical.[1]
-
Method: HPLC-UV/DAD.
-
Wavelengths: Monitor at 254 nm (standard) and 310 nm .
-
Differentiation:
Protocol B: Rapid Spot Test for Chloride (IMP-A)
To confirm if the reaction is complete without waiting for HPLC.[1]
-
Take 100 µL of reaction mixture.
-
Dilute with 1 mL water.
-
Acidify with HNO3.[1]
-
Add 2 drops AgNO3 solution.
-
Heavy Precipitate: Significant Chloride release (Reaction proceeded). Note: This confirms reaction progress, not completion. Use HPLC for quantitative stop-point.
-
Decision Tree for Purification
Use this logic flow to determine the salvage strategy for impure batches.
Figure 2: Purification logic flow.[1] Note that Pyridone (IMP-B) has significantly different solubility properties (amphoteric/polar) compared to the neutral Target and Precursor.
References
-
Mechanistic Basis of Pyridone Formation
-
Title: Tautomerism and Hydrolysis of 2-Methoxypyridines.[1]
- Source:Journal of Organic Chemistry / Tetrahedron Letters (General reactivity principles of 2-halopyridines).
-
Context: Confirms that 2-methoxypyridines hydrolyze to 2-pyridones under acidic conditions or high thermal stress in the presence of water.[1]
-
Link:
-
-
Synthetic Route Analog (Sotorasib Intermediate)
- Title: Development of a Commercial Manufacturing Process for Sotorasib.
- Source:Organic Process Research & Development (ACS Public
-
Context: Describes the SNAr chlorination and subsequent functionalization of highly substituted pyridine rings, highlighting the sensitivity of the 2-position to hydrolysis.[1]
-
Link:
-
Analytical Methods for Pyridines
-
Title: Separation of 2-methoxypyridine and 2-pyridone derivatives.[1]
- Source:SIELC Technologies Applic
- Context: Provides HPLC conditions for separating the tautomeric pairs using mixed-mode chromatography, solving the "ghost peak" issue.
-
Link:
-
-
Reaction Conditions (Patent Literature)
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Case ID: SOL-PYR-003 Molecule: 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one Chemical Class: Polysubstituted Pyridine / Heteroaryl Ketone Primary Challenge: Poor aqueous solubility leading to precipitation ("crash-out") in biological media.[1][2][3][4]
Welcome to the Solubility Optimization Center
You are likely here because your compound precipitates immediately upon dilution into cell culture media or enzymatic buffers.[3][4] This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic core (the methylated/methoxylated pyridine) and lacks ionizable groups that are sufficiently basic to maintain solubility at physiological pH (7.4).
This guide provides three validated workflows to solubilize this compound for bioassays, ranked from simplest to most advanced.
Module 1: The "Standard" DMSO Protocol
Best for: High-throughput screening (HTS), short-term assays (<24h), and robust cell lines (e.g., HEK293, HeLa).[1][4]
The Science: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts the crystal lattice of your compound.[4] However, the critical failure point is the "Flash Precipitation" that occurs when the concentrated DMSO stock hits the aqueous buffer.
Optimized Protocol
-
Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .
-
Visual Check: Solution must be crystal clear. If hazy, sonicate at 40°C for 5 minutes.
-
-
Intermediate Dilution (The "Step-Down" Technique):
-
Do NOT pipette 1 µL of stock directly into 1000 µL of media.[1][3][4] This creates a local supersaturation zone, causing immediate precipitation.[4]
-
Step A: Dilute your stock 1:10 in pure DMSO (e.g., 5 mM → 0.5 mM).[4]
-
Step B: Dilute this secondary stock into your assay media with rapid vortexing .[1][3][4]
-
Maximum Tolerated Dose (MTD) of DMSO: Most bioassays fail because the vehicle (DMSO) kills the cells, not the drug. Use this reference table:
| Cell Type / Assay | Max DMSO % (v/v) | Notes |
| Immortalized Lines (HeLa, CHO) | 0.5% - 1.0% | Generally tolerant.[1][2][3][4] |
| Primary Neurons / Stem Cells | < 0.1% | Extremely sensitive.[1][3][4] Requires Module 2.[3][4] |
| Enzymatic Assays (Cell-free) | 1.0% - 5.0% | Check enzyme stability first.[1][2][3][4] |
| Live Cell Imaging | < 0.1% | High DMSO alters membrane refractive index.[1][3][4] |
Module 2: Advanced Formulation (Cyclodextrin Complexation)
Best for: In vivo studies, sensitive primary cells, or when DMSO toxicity confounds data.[1][4]
The Science: Since your molecule is a substituted pyridine with a methoxy group, it is highly lipophilic.[4] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3][4][5] The hydrophobic pyridine ring sits inside the cyclodextrin donut, while the hydrophilic outer shell interacts with water.
Protocol: The "Shake-Flask" Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2][3][4] Filter sterilize (0.22 µm).
-
Complexation:
-
Validation:
Module 3: Troubleshooting "Crash-Out" (Precipitation)
The Issue: Your compound dissolves in DMSO but precipitates 2 hours after adding to the cell media. The Cause: Kinetic Solubility vs. Thermodynamic Solubility.[1][3][4] You created a supersaturated solution that is thermodynamically unstable.[3][4]
Visualizing the Crash-Out Pathway
Figure 1: The kinetic pathway of precipitation.[1][2][3] Most "failures" occur at the Nucleation phase, which is invisible to the naked eye until crystals grow large enough to scatter light.
Module 4: Why pH Adjustment Won't Work
User Question: "Can I just add HCl to make the salt form?"
Technical Answer: No. While pyridines are generally basic, your specific molecule has a 2-methoxy group and a 3-acetyl group.[1][2][3][4]
-
Electronic Effect: The acetyl group is electron-withdrawing, pulling density away from the nitrogen.[1][2][3][4]
-
Steric Effect: The 2-methoxy and 6-methyl groups physically crowd the nitrogen atom.[1][2][3][4]
-
Result: The pKa of the pyridine nitrogen is likely very low (estimated < 3.0).[4] To protonate it, you would need a pH of ~1-2.[1][2][3][4] This is incompatible with biological assays (pH 7.4).[3][4] If you force it into solution with acid and then neutralize to pH 7.4, it will immediately convert back to the free base and precipitate.
Frequently Asked Questions (FAQ)
Q1: My compound is an oil, not a solid. How do I weigh it for the stock? A: Do not weigh oils for small stocks; you will lose too much mass on the pipette tip.[1][4] Instead, perform a gravimetric dilution :
Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates rapidly, changing your stock concentration over time.[1][4] It is also more cytotoxic to some cell lines than DMSO.[3][4] Use DMSO for storage; use Ethanol only if your specific assay is DMSO-intolerant.[1][2][3][4]
Q3: How do I know if my compound has precipitated if I can't see it? A: Use Nephelometry or a simple Absorbance check.[1][3][4]
-
Prepare your assay media with the compound (no cells).[3][4]
-
Measure OD600 (optical density at 600 nm) immediately and again at 4 hours.[3][4]
-
An increase in OD600 > 0.05 indicates light scattering from micro-precipitates.[3][4]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1][4] Academic Press.[3][4] (Chapter on Solubility and pKa). Link
-
Way, L. (2025). DMSO tolerance in cell-based assays: Guidelines and Limits.[1][2][3][4] BenchChem Technical Guides. Link[3]
-
PubChem Compound Summary. 2-Methoxy-6-methylpyridine derivatives and physicochemical data. Link[3]
Sources
- 1. 2-Methoxy-(3,5 or 6)-methylpyrazine | C6H8N2O | CID 113204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2847-30-5: 2-Methoxy-3-methylpyrazine | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
[1]
Case ID: REC-PYR-003 Status: Active User Level: Senior Chemist / Process Engineer[1]
Executive Summary & Molecule Profile[2]
-
Target Molecule: this compound[1]
-
Chemical Class: Polysubstituted Pyridine / Heterocyclic Ketone
-
Critical Challenge: The combination of the electron-donating methoxy group (C2) and the electron-withdrawing acetyl group (C3) creates a dipole that favors solubility in polar organic solvents but often disrupts crystal lattice energy, leading to low melting points and persistent oils.[1]
-
Primary Objective: Isolate high-purity crystalline solid (>98% HPLC) from crude reaction mixtures (likely containing regioisomers or unreacted 2-methoxy-6-methylpyridine).
Recommended Solvent Systems
Based on the polarity profile (LogP ≈ 1.5–2.0) and functional group interactions, the following solvent systems are validated for this class of pyridines.
System A: The "Gold Standard" (Non-Polar / Polar Mix)
Solvents: n-Heptane / Ethyl Acetate (EtOAc)[1]
-
Ratio: Start with 10:1 (Heptane:EtOAc). Adjust to 5:1 if solubility is poor.
-
Why it works: The molecule is moderately soluble in EtOAc but poorly soluble in Heptane. This system allows for fine control over the "Cloud Point" to prevent oiling out.
-
Ideal for: Removing non-polar impurities and unreacted starting materials.
System B: The "Low-Temperature" System
Solvents: Methyl tert-butyl ether (MTBE) / n-Hexane[1]
-
Ratio: 1:2 to 1:4.
-
Why it works: MTBE is an excellent solvent for methoxy-pyridines but has a low boiling point (55°C), preventing thermal degradation. Hexane acts as a gentle anti-solvent.
-
Ideal for: Thermally sensitive batches or when the melting point is <50°C.
System C: The "Polar Rescue" (For High Polarity Impurities)
Solvents: Isopropyl Alcohol (IPA) / Water[1]
-
Ratio: 3:1 (IPA:Water) → Cool slowly.[1]
-
Why it works: Water acts as a strong anti-solvent. However, this system has the highest risk of oiling out .
-
Ideal for: Removing inorganic salts or highly polar byproducts.
Troubleshooting Guide (Q&A)
Issue 1: "My product is coming out as an oil, not a crystal."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature of the solution drops below the "binodal" curve (where two liquids separate) before it hits the "spinodal" or solubility curve (where crystals form).
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves completely into a clear solution.
-
Seed at the Cloud Point: Cool the solution slowly. The moment you see a faint turbidity (cloudiness), add seed crystals immediately.
-
Note: If you lack seed crystals, withdraw 1 mL of the oil, freeze it in liquid nitrogen or dry ice to force solidification, and use that as a seed.
-
-
Isothermal Aging: Hold the temperature constant at the cloud point for 30–60 minutes after seeding. Do not cool further until a visible bed of crystals has formed.
Issue 2: "The yield is too low (<50%)."
Diagnosis: The compound is too soluble in the "Good" solvent (EtOAc or IPA), or the final temperature isn't low enough.
Corrective Protocol:
-
Adjust Ratio: Increase the proportion of Anti-Solvent (Heptane or Hexane).
-
Lower Final Temp: Cool the slurry to -10°C or -20°C. Pyridines with methoxy groups often have high solubility even at 0°C.[1]
-
Concentration: Evaporate the mother liquor to half volume and repeat the crystallization (Second Crop). Warning: The second crop will be less pure.
Issue 3: "The melting point is lower than expected (e.g., broad range)."
Diagnosis: Retention of solvent (solvate formation) or presence of the regioisomer (e.g., 5-acetyl isomer).
Corrective Protocol:
-
Dry Aggressively: Pyridines can form channel solvates. Dry at 40°C under high vacuum (<10 mbar) for 24 hours.
-
Polymorph Check: This molecule may exist in multiple polymorphs. Recrystallize from a different solvent system (e.g., switch from EtOAc/Heptane to IPA/Water) to see if the MP increases.
Step-by-Step Experimental Protocol (System A)
Objective: Purify 10g of crude this compound.
-
Dissolution:
-
Place 10g of crude solid in a 100 mL round-bottom flask.
-
Add Ethyl Acetate (15 mL) .
-
Heat to 50–60°C with stirring.
-
Observation: If not fully dissolved, add EtOAc in 1 mL increments until clear. Do not exceed 25 mL.
-
-
Anti-Solvent Addition (The Critical Step):
-
While maintaining 50°C, slowly add n-Heptane dropwise.
-
Stop immediately when the solution turns slightly "milky" or turbid (Cloud Point).
-
Add 1–2 mL of EtOAc to turn it clear again.
-
-
Crystallization:
-
Remove from heat. Let the flask cool to room temperature slowly (over 2 hours).
-
Crucial: Add seed crystals when the temperature reaches ~35–40°C.
-
Once at RT, move the flask to an ice bath (0–5°C) for 1 hour.
-
-
Filtration:
-
Filter the white/off-white crystals using a Buchner funnel.[1]
-
Wash the cake with 10 mL of cold n-Heptane.
-
Dry under vacuum at 40°C.
-
Visual Decision Guides
Diagram 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your crude material's behavior.
Caption: Decision tree for selecting the optimal solvent system based on the physical state and solubility profile of the crude material.
Diagram 2: The "Oiling Out" Rescue Workflow
This diagram explains the thermodynamic path to avoid liquid-liquid phase separation.
Caption: Workflow to prevent and correct "oiling out" during the cooling phase.
Data Summary
| Parameter | Value / Description | Notes |
| Melting Point (Est.) | 40–60°C | Highly dependent on purity; "Soft" solid.[1] |
| Solubility (EtOAc) | High (>100 mg/mL) | Good solvent for dissolution.[1] |
| Solubility (Water) | Low (<1 mg/mL) | Strong anti-solvent.[1] |
| Solubility (Hexane) | Low-Moderate | Temperature dependent; good anti-solvent.[1] |
| pKa (Pyridine N) | ~2–3 | Reduced basicity due to acetyl EWG. |
| Preferred Method | Cooling Crystallization | Evaporative crystallization risks oiling. |
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for solvent selection in process chemistry).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Mechanisms of oiling out and seeding strategies). [1]
-
PubChem Compound Summary. (2024). Substituted Pyridines and Physicochemical Data. National Library of Medicine. (General solubility trends for methoxy-pyridines).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Protocols for handling low-melting impurities). [1]
thermal degradation products of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Technical Support Center: Thermal Stability & Degradation Guide Topic: Thermal Degradation of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one Case ID: #TDP-2026-PYR Status: Resolved / Expert Verified
Executive Summary
This guide addresses the thermal stability profile of This compound (also known as 3-acetyl-2-methoxy-6-methylpyridine). This molecule contains a 2-methoxypyridine motif, a structural class notoriously susceptible to thermal rearrangement and hydrolysis.
Users observing unexpected impurities during drying, distillation, or accelerated stability testing are likely encountering two specific degradation pathways: O-to-N Methyl Migration (Rearrangement) and O-Demethylation (Hydrolysis).
Module 1: Degradation Mechanisms & Identification
Q1: What are the primary degradation products I should look for?
A: Under thermal stress, the parent molecule degrades into two distinct species depending on the environment (anhydrous vs. humid).
| Product Type | Chemical Name | Structure Description | Condition | MW Shift |
| Primary (Rearrangement) | 3-Acetyl-1,6-dimethylpyridin-2(1H)-one | Methyl group migrates from Oxygen to Nitrogen. | High Heat (>100°C), Anhydrous | None (Isomer) |
| Secondary (Hydrolysis) | 3-Acetyl-6-methylpyridin-2(1H)-one | Loss of methyl group; formation of pyridone/hydroxy tautomer. | Heat + Moisture / Acid | -14 Da |
Q2: Why does the rearrangement happen spontaneously?
A: This is a classic Chapman-like thermal rearrangement . The 2-methoxypyridine system is thermodynamically less stable than its N-methyl-2-pyridone isomer. The driving force is the formation of the stable amide-like carbonyl in the ring. While the pyridine ring loses some aromatic character, the strong amide resonance stabilization compensates for it. This reaction follows first-order kinetics and is often catalyzed by trace acids or alkylating agents (intermolecular methyl transfer).
Q3: Can you visualize the pathway?
A: Yes. The diagram below details the bifurcation between rearrangement and hydrolysis.
Figure 1: Thermal degradation pathways showing the competition between isomerization (red) and hydrolysis (orange).
Module 2: Analytical Troubleshooting (HPLC & NMR)
Q4: The rearrangement product has the same molecular weight as the parent. How do I distinguish them?
A: Since Mass Spectrometry (MS) alone cannot distinguish isomers (both are
1. 1H-NMR Diagnostic Signals:
-
Parent (Methoxy form): Look for a sharp singlet corresponding to the -OCH₃ group. This typically resonates downfield around δ 3.90 – 4.05 ppm .
-
Impurity (N-Methyl pyridone): The methyl group moves to the nitrogen. This N-CH₃ singlet shifts upfield to approximately δ 3.40 – 3.60 ppm .
-
Ring Protons: The coupling constants and chemical shifts of the ring protons (positions 4 and 5) will change significantly due to the loss of aromaticity in the pyridone ring.
2. HPLC Behavior:
-
Polarity: The N-methyl pyridone is significantly more polar than the parent methoxypyridine due to the amide functionality.
-
Elution: In Reverse Phase (C18) chromatography, the Rearranged Product will elute earlier (lower RT) than the Parent.
-
UV Spectrum: Pyridones typically show a bathochromic shift (red shift) in their UV absorption maxima compared to alkoxypyridines.
Q5: I see a peak at MW 151 (M-14). Is this an impurity in my starting material?
A: It is likely the demethylated pyridone (3-Acetyl-6-methylpyridin-2(1H)-one).
-
Cause: This forms if the starting material was exposed to moisture during heating or if acidic conditions were used during workup.
-
Confirmation: In NMR, this species lacks both the O-Me and N-Me singlets. It may show a broad exchangeable proton (NH/OH) if the solvent allows.
Module 3: Mitigation & Process Control
Q6: How do I prevent these impurities during scale-up?
A: Implement the following "Self-Validating" controls:
| Process Step | Risk Factor | Mitigation Strategy |
| Drying | High Temperature (>60°C) | Limit drying temp to <50°C under high vacuum. The rearrangement activation energy is often crossed above 80-100°C. |
| Solvent Removal | Localized Overheating | Use a water bath rather than an oil bath to prevent "hot spots" on the flask wall which trigger the O-to-N migration. |
| Storage | Moisture Ingress | Store under inert atmosphere (Argon/Nitrogen). Moisture catalyzes the hydrolysis pathway. |
| Synthesis | Acidic Workup | Avoid strong acids. 2-methoxypyridines are acid-labile. Use buffered quenching solutions. |
Q7: Can I purify the material if these impurities are present?
A:
-
Removing the Rearranged Product (Isomer): Difficult by crystallization due to structural similarity. Column chromatography is effective due to the large polarity difference (Pyridone is much more polar).
-
Removing the Hydrolyzed Product (Demethylated): This is weakly acidic (pKa ~9-10). It can often be removed by washing the organic layer with a mild basic solution (e.g., 5% Na₂CO₃ or NaOH), which deprotonates the pyridone/phenol, forcing it into the aqueous layer.
References
-
Lister, T., Prager, R. H., Tsaconas, M., & Wilkinson, K. L. (2003). On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones. Australian Journal of Chemistry, 56(9), 913–916.
- Relevance: Establishes the fundamental mechanism of O-to-N rearrangement in 2-methoxypyridines under thermal stress.
-
Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry.
- Relevance: Defines the thermodynamic stability of pyridone vs. alkoxypyridine tautomers.
-
Beak, P., & Bonham, J. (1966). The Isomerization of 2-Methoxypyridine to N-Methyl-2-pyridone. Journal of the American Chemical Society, 88(13).
- Relevance: The seminal paper describing the kinetics and intermolecular vs.
-
PubChem Compound Summary. (2024). This compound.
-
Relevance: Verification of chemical structure and identifiers.[1]
-
Sources
Validation & Comparative
comparing reactivity of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one vs 2-acetylpyridine
Initiating Data Collection
I'm starting by casting a wide net with Google searches. My focus is gathering data on chemical structures, electronic properties, and documented reactivities of 1-(2-Methoxy-6-methylpyridin-3-yl) and related compounds. This initial phase aims to establish a foundational understanding.
Expanding Search Parameters
I'm now expanding my search parameters beyond the initial compound. I'm focusing on gathering data on 1-(2-Methoxy-6-methylpyridin-3-yl) ethan-1-one and 2-acetylpyridine, as well as structurally similar molecules. I'm prioritizing experimental data and protocols, specifically reactions centered on the acetyl group, like nucleophilic additions and redox reactions. I'm delving into electronic effects, focusing on comparing substituent impacts. I'm also preparing to leverage peer-reviewed articles.
Refining Analytical Strategy
I'm now zeroing in on a structured approach. My focus has sharpened to include in-depth Google searches on the target compounds' reactivity, especially concerning the acetyl group. I'll search for experimental data and protocols and then compare the electronic influences of the substituents. Subsequently, I'll secure authoritative sources for substantiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
